

# Early Clinical Trial Data for Indalpine in Depression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Indalpine (Upstène) was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed for the treatment of depression.[1] Developed by Pharmuka Laboratories, it was introduced in France in 1983 but was withdrawn from the market in 1985 due to reports of toxicity.[1] This technical guide provides an in-depth overview of the available early clinical trial data for Indalpine, focusing on its efficacy, safety, and pharmacokinetic profile. Due to the age of the cited studies, full quantitative datasets from the primary clinical trials are not readily available in the public domain. The following information has been synthesized from accessible abstracts and secondary sources.

#### **Core Efficacy Data**

Early clinical trials of **Indalpine** evaluated its antidepressant efficacy against both placebo and an active comparator, mianserin. The primary measure of efficacy in these studies was the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS).

Table 1: Indalpine vs. Placebo in Depressed Inpatients



| Parameter                        | Indalpine                           | Placebo          | Significance            |
|----------------------------------|-------------------------------------|------------------|-------------------------|
| Number of Patients               | Not Reported                        | Not Reported     |                         |
| Total Study Population           | 35 female inpatients                |                  | _                       |
| Primary Efficacy<br>Endpoint     | Superior to placebo on all criteria |                  | p < 0.05 (from day 3)   |
| Hamilton Depression<br>Scale     | Significant<br>Improvement          | Less Improvement | Reported as significant |
| Hamilton Anxiety Scale           | Significant<br>Improvement          | Less Improvement | Reported as significant |
| Clinician's Vectorial<br>Ratings | Significant<br>Improvement          | Less Improvement | Reported as significant |

Data synthesized from Gisselmann A. (1984). [Activity and acceptability of **indalpine** in a double-blind study versus placebo]. L'Encephale, 10(5), 231-4.[2]

Table 2: Indalpine vs. Mianserin in Depressed Outpatients

| Parameter                                | Indalpine (150<br>mg/day)              | Mianserin (60<br>mg/day)               | Significance    |
|------------------------------------------|----------------------------------------|----------------------------------------|-----------------|
| Number of Patients<br>(Completed)        | Not Reported (Total<br>N=52 completed) | Not Reported (Total<br>N=52 completed) |                 |
| Total Study Population                   | 65 depressed out-<br>patients          |                                        |                 |
| Antidepressant Effect (4 weeks)          | No significant difference              | No significant difference              | Not significant |
| Antidepressant Effect<br>(first 2 weeks) | Less improvement                       | Significantly greater improvement      | Significant     |

Data synthesized from an unnamed 1985 study published in the British Journal of Psychiatry, as referenced in secondary sources.



### **Safety and Tolerability**

The safety profile of **Indalpine** was assessed in its early clinical trials, with some adverse effects being noted.

Table 3: Reported Adverse Events in Indalpine Clinical Trials

| Adverse Event                             | Indalpine          | Comparator<br>(Placebo/Mianserin<br>) | Incidence/Details                                                                                                                                    |
|-------------------------------------------|--------------------|---------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Leucopenia                                | 1 patient          | Mianserin group                       | Mild case reported.                                                                                                                                  |
| Sedation (drowsiness, clumsiness, etc.)   | Less frequent      | Mianserin group                       | More side effects of sedation reported in the mianserin group.                                                                                       |
| Ejaculatory<br>Dysfunction                | Reported           | Placebo group                         | Spontaneously reported by 67% of 12 healthy male volunteers in a separate study.                                                                     |
| Mild Sedative-like<br>Effects             | Reported           | Placebo group                         | Subjectively reported soon after starting treatment (50 mg/d), which were abolished after two weeks of maintenance (150 mg/d) in healthy volunteers. |
| Cardiovascular and<br>Cholinergic Effects | Good acceptability | Placebo group                         | Acceptability was found to be good at these levels in the placebo-controlled trial.[2]                                                               |

#### **Pharmacokinetic Profile**



A study in healthy volunteers provided key pharmacokinetic parameters for **Indalpine** following a single oral administration.

Table 4: Pharmacokinetic Parameters of **Indalpine** in Healthy Volunteers (Single 100 mg Oral Dose)

| Parameter                                              | Value                                           |
|--------------------------------------------------------|-------------------------------------------------|
| Tmax (Time to Peak Plasma Concentration)               | 2.1 hours                                       |
| t1/2 (Elimination Half-life)                           | 10.4 hours                                      |
| Mean Absorption t1/2                                   | 0.8 hours                                       |
| Vda (Apparent Volume of Distribution)                  | 878 L                                           |
| Mean Clearance                                         | 58 L/h                                          |
| Mean Plasma Concentration (chronic admin. 50mg t.i.d.) | 116 ng/mL (Indalpine), 43 ng/mL (Metabolite PK) |

## Experimental Protocols Indalpine vs. Placebo Study (Gisselmann, 1984)

- Study Design: A double-blind, randomized, placebo-controlled trial.
- Patient Population: 35 depressed female inpatients.[2]
- Treatment Arms:
  - Indalpine
  - Placebo (daily infusions of isotonic sodium chloride-dextrose solution, with possible adjunction of a benzodiazepine and availability of placebo tablets upon request).[2]
- Efficacy Measures:
  - Hamilton Depression Rating Scale (HDRS)
  - Hamilton Anxiety Rating Scale (HARS)



- Clinician's vectorial ratings.[2]
- Key Findings: Indalpine was significantly superior to placebo on all efficacy measures, with a rapid onset of action observed as early as the third day of treatment.[2]

# Indalpine vs. Mianserin Study (British Journal of Psychiatry, 1985)

- Study Design: A double-blind, outpatient trial.
- Patient Population: 65 depressed outpatients, of whom 52 completed the 4-week trial.
- Treatment Arms:
  - Indalpine (150 mg per day)
  - Mianserin (60 mg per day)
- Duration: 4 weeks.
- Key Findings: No significant difference in antidepressant effect was observed between the two drugs at the end of the four weeks. However, in the first two weeks, the improvement in the mianserin-treated group was significantly greater than that in the **indalpine** group.

### Mechanism of Action: Serotonin Reuptake Inhibition

**Indalpine** functions as a selective serotonin reuptake inhibitor (SSRI).[1] Its therapeutic effect in depression is attributed to its ability to block the serotonin transporter (SERT) protein on the presynaptic neuron. This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.





Click to download full resolution via product page

Caption: Mechanism of action of **Indalpine** as a selective serotonin reuptake inhibitor.

## **Experimental Workflow**

The early clinical trials of **Indalpine** followed a standard workflow for assessing the efficacy and safety of a new antidepressant medication.





Click to download full resolution via product page

Caption: Generalized workflow for early clinical trials of **Indalpine**.



#### Conclusion

The early clinical trial data for **Indalpine** suggest that it was an effective antidepressant with a rapid onset of action compared to placebo.[2] Its efficacy was comparable to the active comparator mianserin after four weeks of treatment. The side effect profile appeared distinct from older antidepressants, with a notable incidence of ejaculatory dysfunction. The pharmacokinetic data indicate a relatively short half-life. Despite its promising initial results, reports of toxicity led to its withdrawal from the market, halting further clinical development. This historical data provides valuable context for the development of subsequent generations of SSRIs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Antidepressant Effects of 5-HT Uptake Inhibitors | The British Journal of Psychiatry |
   Cambridge Core [cambridge.org]
- 2. [Activity and acceptability of indalpine in a double-blind study versus placebo] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Trial Data for Indalpine in Depression: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1671821#early-clinical-trial-data-for-indalpine-in-depression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com